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Compound of Interest

Compound Name:
3-(3-Fluorophenoxy)piperidine

hydrochloride

CAS No.: 1184976-95-1

Cat. No.: B1451470

Get Quote

Technical Dossier: 3-(3-
Fluorophenoxy)piperidine Hydrochloride
Role: High-Value Scaffold for CNS and Oncology Lead Optimization[1][2]

Executive Summary & Strategic Value
3-(3-Fluorophenoxy)piperidine hydrochloride is a privileged structural motif in medicinal

chemistry, widely utilized in the synthesis of neuroactive agents (particularly serotonin and

norepinephrine reuptake inhibitors) and targeted oncology therapeutics.[1][2]

As a Senior Application Scientist, I present this guide not merely as a datasheet, but as a

strategic protocol for leveraging this scaffold to enhance ADME (Absorption, Distribution,

Metabolism, and Excretion) profiles.

Why This Scaffold? The "Fluorine Effect"[2]
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Metabolic Stability: The fluorine atom at the meta-position of the phenoxy ring blocks

metabolic oxidation (P450 hydroxylation) at a metabolically vulnerable site, significantly

extending the half-life (

) of the final drug candidate.[1][2]

Lipophilicity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the

piperidine nitrogen (when compared to non-fluorinated analogs), potentially improving blood-

brain barrier (BBB) permeability while maintaining aqueous solubility in the hydrochloride

form.[1][2]

Conformational Locking: The ether linkage provides rotational freedom, allowing the

piperidine ring to adopt chair conformations that mimic bioactive monoamines.[2]

Material Specifications & Handling
Chemical Identity:

Systematic Name: 3-(3-Fluorophenoxy)piperidine hydrochloride[1][2]

CAS Number (Free Base): 405090-68-8 (Referenced for structural verification)[1][2][3]

Molecular Formula:

[1][2]

Appearance: White to off-white crystalline solid.[1]

Critical Handling Protocols
The hydrochloride salt is the preferred storage form due to its enhanced stability compared to

the free amine, which is prone to oxidation and carbamate formation upon exposure to

atmospheric

.[2]
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Parameter Specification Rationale

Hygroscopicity Moderate to High

The HCl salt will absorb

atmospheric moisture.[1]

Weighing must be performed

quickly or in a desiccated

environment (glovebox or

nitrogen tent).[2]

Storage 2–8°C, Desiccated

Prevents hydrolysis of the

ether linkage over long

durations and inhibits salt

disproportionation.[2]

Solubility Water, Methanol, DMSO

High polarity allows easy

dissolution for biological

assays; however, free-basing

is required for organic

synthesis in non-polar solvents

(DCM, Toluene).[2]

Incompatibility
Strong Oxidizers, Strong

Bases

Bases will liberate the free

amine; Oxidizers may attack

the secondary amine.[2]

Experimental Protocols
Protocol A: Salt-to-Base Liberation (Activation)
Objective: Convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base)

for subsequent coupling reactions.[1][2] Note: Many "failed" couplings result from incomplete

neutralization of the HCl salt in non-polar solvents.[2]

Reagents:

3-(3-Fluorophenoxy)piperidine HCl (1.0 equiv)[1][2]

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]
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Saturated Aqueous Sodium Bicarbonate (

) or 1N NaOH[1][2]

Procedure:

Dissolution: Suspend the HCl salt in DCM (10 mL per gram). It may not fully dissolve initially.

[2][4]

Neutralization: Add an equal volume of Saturated

.[2]

Extraction: Vigorously stir the biphasic mixture for 15 minutes. The solid should dissolve as

the free base partitions into the organic layer.[2]

Separation: Separate the organic layer.[2] Extract the aqueous layer twice more with DCM.

[2]

Drying: Dry combined organics over anhydrous

(Sodium Sulfate).

Concentration: Filter and concentrate in vacuo.

Checkpoint: The resulting oil is the Free Amine.[2] Use immediately. Do not store for >24

hours.

Protocol B: Reductive Amination (Library Synthesis)
Objective: Derivatization of the piperidine nitrogen to create N-alkylated libraries (e.g., for SAR

studies).[1][2]

Mechanism: Formation of an iminium ion intermediate followed by reduction.[2]

Reagents:

Activated Free Amine (from Protocol A)[1][2]
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Aldehyde/Ketone partner (1.1 equiv)[1][2]

Sodium Triacetoxyborohydride (

, 1.5 equiv)[1][2]

Acetic Acid (catalytic, 1-2 drops)[1][2]

Solvent: 1,2-Dichloroethane (DCE) or THF[1][2]

Step-by-Step:

Imine Formation: Dissolve the free amine and the aldehyde in DCE. Add catalytic acetic acid.

[2] Stir at Room Temperature (RT) for 30–60 mins.

Why? This pre-equilibrium ensures imine formation before the reducing agent is active,

minimizing side reactions.[2]

Reduction: Add

in one portion.

Safety: Evolution of gas may occur.[2] Ensure venting.

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product;

disappearance of amine mass).[1][2]

Quench: Quench with saturated aqueous

.

Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution ( )
Objective: Coupling the scaffold to heteroaryl cores (e.g., Pyrimidines, Pyridines) for kinase

inhibitor design.[2]

Reagents:
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3-(3-Fluorophenoxy)piperidine HCl (1.0 equiv)[1][2]

Chloro-heterocycle (e.g., 4-chloropyridine) (1.0 equiv)[1][2]

Base:

(3.0 equiv) or DIPEA (3.0 equiv)[1][2]

Solvent: DMF or DMSO[1][2]

Procedure:

Setup: In a reaction vial, combine the HCl salt, the chloro-heterocycle, and the base in DMF.

Note: Using excess base (

) allows the use of the HCl salt directly, skipping Protocol A.[2] The base neutralizes the
HCl in situ.[2]

Thermal Activation: Heat to 80–100°C.

Insight: The secondary amine is a moderate nucleophile; heat is often required to

overcome the energy barrier of the Meisenheimer complex formation.[2]

Monitoring: Reaction is usually complete in 2–6 hours.[2]

Workup: Pour into ice water. If the product precipitates, filter it (ideal).[2][4][5] If not, extract

with EtOAc/Lithium Chloride wash to remove DMF.[2]

Quality Control & Characterization
Trustworthiness: Every synthesized batch must be validated.

HPLC Method (Standard Gradient)
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm)

Mobile Phase A: Water + 0.1% Formic Acid[1][2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.chemsrc.com/en/Product/7586953.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.chemsrc.com/en/Product/7586953.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.chemsrc.com/en/Product/7586953.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.chemsrc.com/en/Product/7586953.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.fishersci.com/store/msds?partNumber=AAA13243&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.researchgate.net/publication/306960013_Unexpected_Synthesis_of_Novel_3-Allyl-5-arylidene-2-thioxo-thiazolidin-4-ones_in_Reactions_of_3-Allylrhodanine_with_2-Arylidene-4-methyl-5-oxopyrazolidinium_Ylides
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.chemsrc.com/en/Product/7586953.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if coupled).[1][2]

NMR Interpretation Guidelines ( NMR in )
Diagnostic Signals:

6.5 – 7.3 ppm: Multiplet corresponding to the 3-fluorophenoxy aromatic protons.[1] Look
for characteristic splitting due to

coupling.[1][2]

4.2 – 4.5 ppm: Multiplet (1H) for the methine proton at the C3 position of the piperidine
ring (adjacent to the ether oxygen).[2]

2.8 – 3.2 ppm: Broad signals for protons adjacent to the nitrogen (shifts significantly
depending on N-substitution state).[1][2]

Workflow Visualization
The following diagram illustrates the critical decision pathways for utilizing this scaffold in drug

discovery.

Critical Control Point

3-(3-Fluorophenoxy)
piperidine HCl
(Storage Form)

Free Amine
(Reactive Species)

Protocol A:
Neutralization

(DCM/NaHCO3)

Library Synthesis
(Reductive Amination)

Protocol B:
Aldehydes + STAB

Scaffold Hopping
(SnAr / Buchwald)

Protocol C:
Ar-Cl + Base + Heat

Lead Candidate
(CNS/Oncology)

SAR Optimization

Kinase Selectivity

Click to download full resolution via product page

Caption: Operational workflow converting the stable HCl precursor into diverse bioactive lead

candidates via validated synthetic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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